molecular formula C13H10ClNO3 B13020079 Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13020079
M. Wt: 263.67 g/mol
InChI Key: PJWIGCGKRMAQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a chlorophenyl group, a carboxylate ester, and a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridine derivative. The reaction mechanism involves the formation of an intermediate enamine, which undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
  • Methyl 2-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
  • Methyl 2-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Uniqueness

Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

methyl 2-(3-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)10-5-6-11(16)15-12(10)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16)

InChI Key

PJWIGCGKRMAQAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)C=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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